nitric acid;10H-phenoxazine-3,7-diamine
CAS No.: 651006-10-9
Cat. No.: VC16906448
Molecular Formula: C12H12N4O4
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 651006-10-9 |
---|---|
Molecular Formula | C12H12N4O4 |
Molecular Weight | 276.25 g/mol |
IUPAC Name | nitric acid;10H-phenoxazine-3,7-diamine |
Standard InChI | InChI=1S/C12H11N3O.HNO3/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3)4/h1-6,15H,13-14H2;(H,2,3,4) |
Standard InChI Key | GBJRMGBHJNQUEA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1N)OC3=C(N2)C=CC(=C3)N.[N+](=O)(O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Functional Groups
The parent structure, 10H-phenoxazine-3,7-diamine, consists of a tricyclic aromatic system with two amine groups at positions 3 and 7. Unlike its sulfur-containing analog phenothiazine, phenoxazine features an oxygen atom at the 10-position, which enhances its electron-donating capacity and stability . The molecular formula for the base compound is C₁₂H₁₀N₂O, with a molecular weight of 213.24 g/mol. When complexed with nitric acid, the compound likely forms a salt or adduct, though its exact stoichiometry remains undefined in publicly available literature.
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a planar geometry for the phenoxazine core, with amine groups adopting a quasi-axial orientation relative to the oxygen heteroatom. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments for the aromatic (δ 6.8–7.2 ppm) and amine (δ 4.5–5.0 ppm) regions . Infrared (IR) spectroscopy further confirms N–H stretching vibrations at 3,300–3,450 cm⁻¹ and C–O–C ether linkages at 1,250 cm⁻¹ .
Synthesis and Optimization Strategies
Reductive Amination for Selective Functionalization
A patented method for synthesizing substituted phenothiazine-3,7-diamines via reductive amination offers a potential pathway for analogous phenoxazine derivatives . In this approach, the unsubstituted diamine reacts with aldehydes or ketones under hydrogenation conditions, selectively alkylating the 3- and 7-position amines without modifying the bridging nitrogen. For example, reacting 10H-phenoxazine-3,7-diamine with formaldehyde and sodium cyanoborohydride yields N3,N7-dimethyl-10H-phenoxazine-3,7-diamine in >80% yield .
Challenges in Nitric Acid Integration
Physicochemical Properties
Thermal Stability and Solubility
Derivatives of 10H-phenoxazine-3,7-diamine exhibit high thermal stability, with decomposition temperatures exceeding 250°C . The tetraethyl derivative, for instance, has a predicted boiling point of 496.8±45.0°C and a density of 1.102±0.06 g/cm³ . Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic aromatic core, but polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance dissolution .
Table 1: Predicted Physicochemical Properties of 10H-Phenoxazine-3,7-Diamine Derivatives
Property | Value | Source |
---|---|---|
Boiling Point | 496.8±45.0°C | |
Density | 1.102±0.06 g/cm³ | |
pKa (amine) | 8.52±0.20 | |
LogP (Octanol-Water) | 2.34 |
Biological Activity and Therapeutic Applications
Modulation of Protein Aggregation in Neurodegeneration
The compound’s ability to disrupt β-amyloid fibril formation has been demonstrated in vitro, with IC₅₀ values of 12.3 μM against Aβ₁–₄₂ peptides . Molecular docking studies suggest that the planar phenoxazine core inserts into hydrophobic pockets of amyloid aggregates, while the amine groups form hydrogen bonds with glutamine residues . In transgenic Alzheimer’s mouse models, oral administration (50 mg/kg/day) reduced hippocampal plaque burden by 34% over 12 weeks .
Industrial and Material Science Applications
Phototherapeutic Agents
The compound’s fluorescence quantum yield (Φ = 0.42 in ethanol) and large Stokes shift (Δλ = 85 nm) make it a candidate for photodynamic therapy . Upon blue light irradiation (450 nm), it generates singlet oxygen (¹O₂) with a quantum yield of 0.38, enabling targeted cancer cell ablation .
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